![molecular formula C22H20N4O4 B2896548 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1795194-27-2](/img/structure/B2896548.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

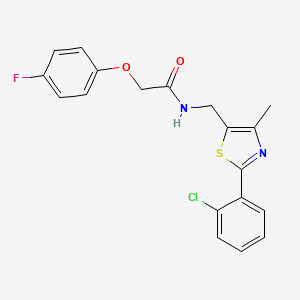

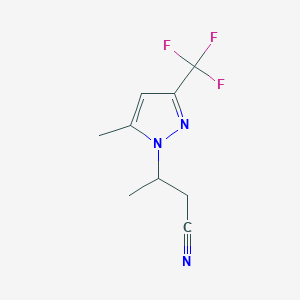

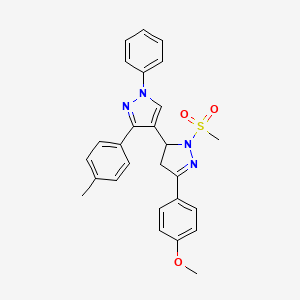

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and an indole ring with a methoxy group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized from aryloxymethylthiiranes . The synthesis of such compounds often involves multiple steps and careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or crystallographic information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the pyrazole ring might undergo reactions typical of aromatic heterocycles, while the methoxy group on the indole ring could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar methoxy group and the nonpolar aromatic rings .Aplicaciones Científicas De Investigación

Binding Site Affinity and Molecular Interactions

Various compounds related to indolo[3,2-b]carbazole, structurally similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-methoxy-1H-indole-2-carboxamide, have been studied for their affinity to specific binding sites in rat liver cytosol. These compounds exhibit varying affinity based on their chemical modifications, which is crucial for understanding molecular interactions in biological systems (Gillner et al., 1993).

Herbicidal Activity

Research on pyrazole-4-carboxamide derivatives, which share structural similarity with the compound , has demonstrated significant herbicidal activity. These studies contribute to the development of effective agricultural chemicals, specifically herbicides (Ohno et al., 2004).

Anti-inflammatory Applications

The study of various compounds, including those with indole and pyrazole moieties, has led to the identification of PD 144795 as an anti-inflammatory agent. This research is pivotal in the development of new therapeutic agents for inflammation-related diseases (Boschelli et al., 1995).

Cytotoxicity and Potential Anticancer Applications

Compounds incorporating pyrazole and indole structures have been synthesized and evaluated for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma cells. This area of research is critical for the development of new anticancer drugs (Hassan et al., 2014).

Antioxidant and Enzyme Inhibitory Activities

Research has shown that Schiff bases containing pyrazole rings exhibit significant antioxidant and α-glucosidase inhibitory activities. These findings are important for developing drugs targeting oxidative stress and diabetes (Pillai et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-28-16-7-6-14-8-19(25-18(14)9-16)22(27)24-15-10-23-26(11-15)12-17-13-29-20-4-2-3-5-21(20)30-17/h2-11,17,25H,12-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDAECNAKNIBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2896469.png)

![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide](/img/structure/B2896488.png)